Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate
Overview
Description
Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group, a tert-butyl group, and a hydroxyl group attached to a benzene ring
Mechanism of Action
Target of Action
Similar compounds, such as tert-butyl groups, have been used as probes for nmr studies of macromolecular complexes
Mode of Action
It’s worth noting that tert-butyl groups have been used in the synthesis of various compounds, indicating that they may play a role in chemical reactions . .
Biochemical Pathways
Related compounds such as mtbe (methyl tert-butyl ether) have been shown to affect various biochemical pathways
Pharmacokinetics
Related compounds such as mtbe have been studied for their pharmacokinetic properties . These studies could provide a basis for understanding the pharmacokinetics of Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate.
Result of Action
Related compounds such as mtbe have been shown to have various effects, including environmental pollution and potential toxicity
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, related compounds such as MTBE have been shown to spread more easily underground than other gasoline components due to its higher solubility in water . Additionally, the presence of other gasoline components can affect the removal of MTBE . These findings suggest that environmental factors could similarly influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate typically involves the esterification of 5-(tert-butyl)-4-hydroxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common acid catalysts used in this reaction include sulfuric acid and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 5-(tert-butyl)-4-oxo-2-methylbenzoic acid.
Reduction: Formation of 5-(tert-butyl)-4-hydroxy-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups.
Methyl 4-hydroxybenzoate: A compound with a similar hydroxyl and ester group but lacking the tert-butyl group.
Methyl 2-methylbenzoate: A compound with a similar ester and methyl group but lacking the hydroxyl and tert-butyl groups.
Uniqueness
Methyl 5-(tert-butyl)-4-hydroxy-2-methylbenzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl 5-tert-butyl-4-hydroxy-2-methylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-8-6-11(14)10(13(2,3)4)7-9(8)12(15)16-5/h6-7,14H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOZJXAZKWJMHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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